Cas no 16766-29-3 (Benzene,1,2,3-trichloro-4,5-dimethoxy-)

Benzene,1,2,3-trichloro-4,5-dimethoxy- structure
16766-29-3 structure
Product Name:Benzene,1,2,3-trichloro-4,5-dimethoxy-
CAS No:16766-29-3
MF:C8H7Cl3O2
MW:241.4989798069
CID:162245
PubChem ID:28049
Update Time:2025-04-19

Benzene,1,2,3-trichloro-4,5-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2,3-trichloro-4,5-dimethoxy-
    • 1,2,3-Trichloro-4,5-dimethoxybenzene
    • 3,4,5-TRICHLOROVERATROLE
    • 3,4,5-Trichloroveratrole1000µg
    • Benzene, 3,4,5-trichloro-1,2-dimethoxy
    • UNII-5SN98B8992
    • 3,4,5-TRICHLORO-1,2-DIMETHOXYBENZENE
    • VKNITLPENCJQOP-UHFFFAOYSA-N
    • 1,2,3-trichloro-4,5-dimethoxy-benzene
    • Benzene, 1,2,3-trichloro-4,5-dimethoxy-
    • 4,5,6-TRICHLOROVERATROLE
    • AKOS040756978
    • CS-0128369
    • 5SN98B8992
    • SCHEMBL6288225
    • 16766-29-3
    • HY-133604
    • DTXSID70168343
    • Inchi: 1S/C8H7Cl3O2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,1-2H3
    • InChI Key: VKNITLPENCJQOP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=CC(=C1OC)OC)Cl)Cl

Computed Properties

  • Exact Mass: 239.95131
  • Monoisotopic Mass: 239.951163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Density: 1.4916 (rough estimate)
  • Melting Point: 66°C
  • Boiling Point: 344.15°C (rough estimate)
  • Flash Point: 112°C
  • Refractive Index: 1.4521 (estimate)
  • PSA: 18.46

Benzene,1,2,3-trichloro-4,5-dimethoxy- Related Literature

  • 1. 327. The orientation of some veratrole derivatives by hydrogen nuclear magnetic resonance spectroscopy
    Geoffrey Allen,J. Malcolm Bruce J. Chem. Soc. 1963 1757
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